4,6-dichloro-7-methyl-1H-indole
Description
Properties
IUPAC Name |
4,6-dichloro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKQQNZFHDWTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1Cl)Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dichloro 7 Methyl 1h Indole and Analogous Dihalogenated Indole Scaffolds
Classical Indole (B1671886) Synthesis Approaches
Traditional methods for constructing the indole core have been adapted to accommodate the specific requirements for producing dihalogenated derivatives. These approaches often rely on the formation of key carbon-carbon and carbon-nitrogen bonds to build the bicyclic indole structure from appropriately substituted precursors.
Adaptations of Fischer Indole Synthesis for Halogenated Phenylhydrazine (B124118) Precursors
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered by Emil Fischer in 1883, remains a widely used method for preparing indoles. wikipedia.orgnih.govjk-sci.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a (substituted) phenylhydrazine and an aldehyde or ketone. wikipedia.orgnih.gov
For the synthesis of dihalogenated indoles like 4,6-dichloro-7-methyl-1H-indole, the Fischer method requires a correspondingly substituted phenylhydrazine, in this case, (2,4-dichloro-3-methylphenyl)hydrazine. The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine (or 'ene-hydrazine'). wikipedia.orgnih.gov Subsequent protonation is followed by a crucial nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgnih.gov The resulting diimine undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgnih.gov
The choice of acid catalyst is critical and can include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov The presence of halogen substituents on the phenylhydrazine ring can influence the reaction conditions required for efficient cyclization. For instance, electron-withdrawing groups like halogens can sometimes hinder the reaction, necessitating stronger acids or higher temperatures. youtube.com
A notable modification of the classical Fischer indole synthesis was developed by Buchwald, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org This approach supports the intermediacy of hydrazones in the traditional method and expands its scope. wikipedia.org
| Precursor | Reagents | Product | Key Features |
| (2,4-dichloro-3-methylphenyl)hydrazine and a suitable ketone/aldehyde | Acid catalyst (e.g., HCl, H₂SO₄, PPA) | 4,6-dichloro-7-methyl-1H-indole derivative | Well-established, versatile, requires substituted hydrazine (B178648) |
| Aryl bromide and hydrazone | Palladium catalyst | Substituted indole | Modern variant, expands scope of starting materials wikipedia.org |
Reissert Indole Synthesis and its Variations for Substituted Indoles
The Reissert indole synthesis offers an alternative pathway to substituted indoles, starting from o-nitrotoluenes. wikipedia.orgnih.gov In the classical Reissert reaction, an o-nitrotoluene is condensed with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating to afford the indole. wikipedia.org
To synthesize a dihalogenated indole such as 4,6-dichloro-7-methyl-1H-indole via the Reissert method, one would theoretically start with 1,3-dichloro-2-methyl-4-nitrobenzene. The reaction would proceed through the corresponding dichlorinated o-nitrophenylpyruvic acid intermediate. The Reissert synthesis is particularly useful for preparing indoles with specific substitution patterns that may be difficult to achieve through other methods. Variations of the Reissert reaction have been developed to improve yields and expand its applicability to a wider range of substituted indoles. wikipedia.orgresearchgate.net
| Starting Material | Key Intermediates | Final Product Type | Advantages |
| Substituted o-nitrotoluene | o-nitrophenylpyruvic acid | Substituted indole-2-carboxylic acid (then indole) | Access to specific substitution patterns wikipedia.orgresearchgate.net |
| 1,3-dichloro-2-methyl-4-nitrobenzene | Dichlorinated o-nitrophenylpyruvic acid | Dichlorinated indole | Potential route to highly substituted indoles |
Larock Indole Synthesis in the Context of Dichloroindole Formation
The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction for producing indoles from an ortho-haloaniline and a disubstituted alkyne. wikipedia.orgsynarchive.comub.edu This method is highly regioselective and tolerates a wide range of functional groups. nih.govmdpi.com For the synthesis of a compound like 4,6-dichloro-7-methyl-1H-indole, the starting materials would be 2,4-dichloro-3-methyl-6-iodoaniline and an appropriate alkyne.
The catalytic cycle of the Larock synthesis generally involves the oxidative addition of the ortho-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the arylpalladium bond. wikipedia.orgub.edu Subsequent intramolecular cyclization via nitrogen displacement of the halide and reductive elimination yields the indole product and regenerates the Pd(0) catalyst. wikipedia.orgub.edu The regioselectivity is typically controlled by the steric bulk of the alkyne substituents, with the larger group preferentially ending up at the C2 position of the indole. nih.gov
| Reactants | Catalyst System | Product Type | Key Characteristics |
| o-iodoaniline and a disubstituted alkyne | Palladium(II) acetate, a phosphine (B1218219) ligand, and a base | 2,3-disubstituted indoles | High regioselectivity, broad functional group tolerance wikipedia.orgnih.govmdpi.com |
| 2,4-dichloro-3-methyl-6-iodoaniline and an alkyne | Pd(OAc)₂, PPh₃, base | Dichloro-methyl-indole derivative | Direct route to complex dihalogenated indoles |
Application of Japp–Klingemann Condensation in Dichloroindole Synthesis
The Japp–Klingemann reaction provides an indirect but effective route to indoles by first synthesizing a phenylhydrazone, which can then be cyclized via the Fischer indole synthesis. wikipedia.orgyoutube.com This method starts with a β-keto-acid or β-keto-ester and an aryl diazonium salt. wikipedia.org
| Starting Materials | Intermediate | Final Step | Utility |
| Aryl diazonium salt and β-keto-ester/acid | Phenylhydrazone | Fischer indole synthesis | Access to hydrazones for Fischer synthesis when direct synthesis is difficult wikipedia.orgsemanticscholar.org |
| Diazonium salt of 2,4-dichloro-3-methylaniline | Dichlorinated phenylhydrazone | Cyclization to form 4,6-dichloro-7-methyl-1H-indole | Circumvents the need for potentially unstable hydrazines |
Other Cyclization and Annulation Reactions for Indole Ring Construction
Beyond the major named reactions, a variety of other cyclization and annulation strategies have been employed for the synthesis of the indole nucleus. These methods often involve the formation of the indole ring from precursors that already contain one of the rings or key fragments of the final structure.
One such approach is the palladium-catalyzed cyclization of 2-alkynylanilines. mdpi.comresearchgate.net This can be a two-step process involving a Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by cyclization. mdpi.com Transition metal catalysts, particularly palladium, are efficient in promoting the necessary carbon-carbon and carbon-nitrogen bond formations under relatively mild conditions. mdpi.com
Another strategy involves intramolecular C-H amination of 2-vinylanilines, which can be achieved electrochemically using iodine as a mediator, providing a metal-free route to indoles. organic-chemistry.org Furthermore, radical cyclizations have also been shown to be effective for indole synthesis. nih.gov These diverse methods offer alternative synthetic pathways that can be tailored to the specific substitution pattern and functional group tolerance required for the target dihalogenated indole.
Modern and Green Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. nih.gov This trend has also impacted the synthesis of indoles, with a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. nih.govresearchgate.net
Modern approaches often utilize techniques such as microwave irradiation, which can dramatically reduce reaction times and improve yields. tandfonline.com The use of nanocatalysts, green solvents like water or ionic liquids, and solvent-free reaction conditions are also key aspects of green indole synthesis. nih.govresearchgate.netbeilstein-journals.org For instance, the Friedel–Crafts reaction between indoles and aldehydes to form bis(indolyl)methanes has been successfully carried out using nano-TiO2 under solvent-free conditions with high efficiency. beilstein-journals.org
Multicomponent reactions, where three or more reactants combine in a single step to form the product, represent another green synthetic strategy. rsc.org These reactions are highly atom-economical and can rapidly generate molecular complexity. An example is the two-step synthesis of indoles from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, which proceeds under mild, metal-free conditions in ethanol. rsc.org These modern and green strategies hold significant promise for the efficient and sustainable production of 4,6-dichloro-7-methyl-1H-indole and other dihalogenated indole derivatives.
| Strategy | Examples of Techniques/Catalysts | Key Advantages |
| Microwave-assisted synthesis | Shorter reaction times, improved yields tandfonline.com | Efficiency, speed |
| Nanocatalysis | nano-TiO₂, reusable catalysts researchgate.netbeilstein-journals.org | High efficiency, recyclability |
| Green Solvents | Water, ionic liquids nih.govresearchgate.net | Reduced environmental impact |
| Solvent-free reactions | Reactions conducted without a solvent researchgate.netbeilstein-journals.org | Minimized waste, cost-effective |
| Multicomponent reactions | Ugi reaction followed by cyclization rsc.org | Atom economy, complexity generation |
| Electrosynthesis | Iodine-mediated intramolecular C-H amination organic-chemistry.org | Avoids chemical oxidants |
Microwave-Assisted Synthesis of Indole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of indole derivatives. nih.gov This method offers several advantages over conventional heating, including rapid reaction times, cleaner reaction profiles, and the potential for solvent-free conditions. sciforum.net The efficiency of microwave heating stems from its direct interaction with polar molecules, leading to a rapid increase in temperature. sciforum.netresearchgate.net
Several classical indole syntheses have been adapted for microwave conditions, including the Fischer, Madelung, Bischler-Mohlau, and Wittig-type reactions. nih.gov For instance, the Madelung indole synthesis, which traditionally requires high temperatures, has been successfully performed under solvent-free microwave conditions using potassium tert-butoxide as a base. sciforum.net Microwave irradiation has also been effectively used in palladium-catalyzed intramolecular oxidative coupling reactions to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields and with high regioselectivity. unina.it Furthermore, microwave assistance has been employed for the synthesis of trifluoromethyl-substituted spiro[3H-indole-3,3′- acs.orgrsc.orgorganic-chemistry.orgtriazol]-2(1H)-ones, highlighting its utility in creating complex heterocyclic systems. nih.gov
Microflow Reactor Applications in Indole Synthesis
Microflow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.govresearchgate.net These continuous-flow systems are particularly advantageous for reactions that are fast, exothermic, or involve unstable intermediates. nih.gov
The Fischer indole synthesis has been successfully implemented in microfluidic reactors, allowing for the rapid and efficient production of indoline (B122111) and azaindoline scaffolds. nih.gov By operating at elevated temperatures and pressures, reaction times can be significantly reduced, with some processes achieving high yields in a matter of minutes. nih.gov Microflow technology also enables the nucleophilic substitution of (indol-2-yl)methyl electrophiles under mild conditions and with very short reaction times (7–12 seconds), a significant improvement over traditional batch methods that often require high temperatures and long reaction durations. thieme-connect.com Additionally, continuous-flow reactors have been utilized for the Cadogan–Sundberg reductive cyclization of o-vinylnitroarenes to synthesize indoles, demonstrating the versatility of this technology. mdpi.com
Solvent-Free and Aqueous Media Approaches
The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions and the use of aqueous media are two prominent approaches toward this end.
Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of various indole derivatives. For example, the addition of indole to aldehydes to form bis(indolyl)methanes can be carried out without a solvent. nih.gov A metal-free and solvent-free method for the synthesis of 3-chalcogenyl-indoles has also been developed, using DMSO and molecular iodine as a catalytic oxidation system. nih.gov
Aqueous media, often in the presence of surfactants to form micelles, can provide a suitable environment for many organic reactions, including indole synthesis. nih.govnih.gov The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been achieved in an aqueous solution of the surfactant TPGS-750-M using a palladium catalyst. nih.gov This approach avoids the need for protecting groups on the aniline (B41778) nitrogen and the use of organic solvents. nih.gov The use of ultrasound in conjunction with aqueous media has also been explored as a green method for synthesizing biologically important indole derivatives. researchgate.net
Catalytic Methodologies (e.g., Metal-Free Catalysis, Nanocatalysts)
Catalysis plays a central role in modern indole synthesis, with a continuous drive to develop more efficient, selective, and sustainable catalysts.
Metal-Free Catalysis: The use of non-metal catalysts avoids issues of cost and toxicity associated with many transition metals. acs.orgdergipark.org.tr Metal-free approaches have been developed for the C–H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant to form substituted indoles. acs.org Another metal-free method involves the intramolecular cyclization of N-acyl amides to produce 3-nitro-2-(per)fluoroalkyl indoles. acs.org Furthermore, domino reactions for the synthesis of functionalized indole derivatives have been achieved under metal-free conditions. researchgate.net
Nanocatalysts: Nanomaterials are increasingly being used as catalysts due to their high surface area-to-volume ratio, which can lead to enhanced catalytic activity and selectivity. aip.orgaip.org Magnetic nanoparticles (MNPs), in particular, offer the advantage of easy separation and recyclability. researchgate.net For example, Fe3O4 nanoparticles have been used as a catalyst for the synthesis of 6H-indolo[2,3-b]quinoxalines. aip.org Copper oxide nanoparticles have also been shown to be effective catalysts for the N-arylation of indoles. aip.org The use of nanocatalysts often allows for milder reaction conditions and improved yields. aip.orgnih.gov
Multi-Component Reactions for Indole Assembly
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. acs.orgdergipark.org.tr This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. rsc.orgdergipark.org.tr
Several MCRs have been developed for the synthesis of complex indole derivatives. The Ugi multicomponent reaction, for example, has been utilized to synthesize indole carboxamide amino amides from aldehydes, amines, isocyanides, and indole-N-carboxylic acids. acs.org Another innovative two-step reaction involves an Ugi MCR followed by an acid-induced cyclization to assemble the indole core from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides. rsc.org Three-component reactions have also been employed to synthesize functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones and 9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-ones. nih.gov
Regioselective Synthesis of 4,6-Dichloro-7-Methyl-1H-Indole
The regioselective synthesis of polysubstituted indoles, such as 4,6-dichloro-7-methyl-1H-indole, presents a significant challenge due to the multiple reactive positions on the indole nucleus. Achieving the desired substitution pattern requires careful control over the synthetic strategy.
Strategies for ortho-Chlorination Control in Precursors
The final substitution pattern of an indole is often determined by the substitution of the starting materials. For the synthesis of 4,6-dichloro-7-methyl-1H-indole, a key consideration is the regioselective chlorination of the aniline or phenylhydrazine precursor.
One common strategy is to start with a precursor that already contains the desired substitution pattern. For example, a substituted aniline can be used as a starting material for various indole syntheses, including the Fischer indole synthesis. youtube.com The position of substituents on the resulting indole is directly related to their position on the initial aniline. For instance, an ortho-substituted hydrazine in a Fischer indole synthesis will typically result in a 7-substituted indole. youtube.com
Controlling the regioselectivity of chlorination on an aromatic ring can be achieved through the use of directing groups. The electronic properties of existing substituents on the ring will direct incoming electrophiles to specific positions. However, achieving a specific dichlorination pattern often requires a multi-step approach, potentially involving blocking groups to prevent reaction at certain positions, followed by their removal.
A robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate was developed starting from 3-chloro-4-fluoroaniline. This involved a series of steps including iodination, Boc protection, cyclization, and esterification, highlighting the multi-step nature often required for specific halogenation patterns. acs.org While this example does not produce the exact target compound, it demonstrates a strategy for building a dihalogenated indole from a pre-halogenated aniline.
The synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- acs.orgrsc.orgacs.org-triazoles from (2-azido-1,3-dichloro-5-trifluoromethyl)benzene showcases the use of a highly substituted starting material to achieve a specific final product structure. researchgate.net A similar approach, starting with a suitably substituted aniline or phenylhydrazine, would be necessary for the regioselective synthesis of 4,6-dichloro-7-methyl-1H-indole.
Directed Methylation Approaches at Position 7
The introduction of a methyl group at the C7 position of an indole ring, particularly in the presence of other substituents, necessitates the use of directing groups to overcome the inherent reactivity preferences of the indole nucleus. Without such control, functionalization typically occurs at the C3 or C2 positions.
Recent advancements in C-H functionalization have provided powerful tools for the site-selective modification of indoles. nih.gov These methods often involve the temporary installation of a directing group on the indole nitrogen. This group physically blocks other reactive sites and brings a metal catalyst into close proximity to the C7 C-H bond, facilitating its activation and subsequent methylation.
A variety of directing groups have been explored for C7 functionalization. For instance, phosphorus-containing groups, such as N-P(O)tBu2 and N-PtBu2, have proven effective in directing palladium and copper catalysts to the C7 position for arylation and other C-C bond-forming reactions. nih.gov While direct methylation using these specific systems is a logical extension, the literature more broadly supports the concept of using directing groups for C7-alkylation. nih.gov The general strategy involves the N-protection of the indole with the directing group, followed by a metal-catalyzed cross-coupling reaction with a methylating agent. The directing group is then cleaved to yield the C7-methylated indole.
Another approach involves the use of a rhodium catalyst with a sulfur-containing directing group, N-SCy, for C7-selective alkenylation. nih.gov While not a direct methylation, this method highlights the utility of directing groups in activating the C7 position, which could potentially be adapted for methylation.
The table below summarizes key aspects of directed C7 functionalization strategies applicable to indole scaffolds.
| Directing Group Type | Metal Catalyst | General Coupling Partner | Key Advantage |
| Phosphine Oxide (e.g., N-P(O)tBu2) | Palladium, Copper | Arylating agents | Effective for C7 arylation, potential for alkylation. nih.gov |
| Phosphine (e.g., N-PtBu2) | Palladium | Various (aryl, acyl, etc.) | Readily attached and detached from the indole nitrogen. nih.gov |
| Sulfur (e.g., N-SCy) | Rhodium | Alkenes | Demonstrates C7 selectivity for C-C bond formation. nih.gov |
Control of Dichlorination Pattern (4,6-Dichlorination versus Isomeric Forms)
Achieving a specific 4,6-dichlorination pattern on the indole ring is a significant challenge due to the multiple reactive positions on the benzene (B151609) portion of the molecule. The outcome of electrophilic halogenation of indoles is highly dependent on the reaction conditions, the nature of the chlorinating agent, and the existing substituents on the indole ring.
In the absence of strongly directing groups, electrophilic chlorination of indole typically yields a mixture of isomers. However, the regioselectivity can be influenced by several factors. The use of specific chlorinating agents and solvent systems can favor certain isomers. For instance, sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are common reagents for indole chlorination, and the choice of solvent can modulate their reactivity and selectivity. organic-chemistry.org
One strategy to control the dichlorination pattern is to start with a precursor that already contains one of the desired chloro substituents or a group that directs the second chlorination to the desired position. For example, starting with a 4-chloroindole (B13527) or a 6-chloroindole (B17816) and performing a second chlorination could potentially lead to the 4,6-dichloroindole, although controlling the position of the second addition remains a challenge.
The Fischer indole synthesis, a powerful method for constructing the indole core from a phenylhydrazine and a carbonyl compound, offers a strategic advantage. numberanalytics.comrsc.orgorganic-chemistry.org By using a appropriately substituted phenylhydrazine, the substitution pattern of the final indole can be pre-determined. For the synthesis of 4,6-dichloro-7-methyl-1H-indole, one would ideally start with 3,5-dichloro-2-methylphenylhydrazine.
The following table outlines general approaches to the chlorination of indoles and strategies for controlling regioselectivity.
| Chlorinating Agent | Typical Reaction Conditions | General Outcome | Strategy for 4,6-Dichlorination |
| N-Chlorosuccinimide (NCS) | Aprotic solvent (e.g., CH2Cl2, THF) | Often leads to a mixture of chlorinated isomers. organic-chemistry.org | Use of a pre-functionalized indole precursor. |
| Sulfuryl Chloride (SO2Cl2) | Controlled temperature in an inert solvent | Can provide different products depending on conditions. organic-chemistry.org | Stepwise chlorination of a mono-chloroindole intermediate. |
| Chlorine gas (Cl2) | Careful control of stoichiometry and temperature | Can be aggressive and lead to over-chlorination. | Less common for selective dichlorination. |
Precursor Synthesis and Functionalization Pathways for 4,6-Dichloro-7-Methyl-1H-Indole
The synthesis of 4,6-dichloro-7-methyl-1H-indole is most strategically approached through the construction of the indole ring from appropriately functionalized precursors. The Fischer indole synthesis is a highly convergent and versatile method for this purpose. numberanalytics.comrsc.orgorganic-chemistry.org
A plausible synthetic route would begin with the synthesis of 3,5-dichloro-2-methylaniline. This precursor could then be converted to the corresponding phenylhydrazine, 3,5-dichloro-2-methylphenylhydrazine. The synthesis of this specific aniline derivative may require a multi-step sequence involving nitration, reduction, chlorination, and methylation of a benzene starting material, with careful consideration of the directing effects of the substituents at each stage.
Once the 3,5-dichloro-2-methylphenylhydrazine is obtained, it can be reacted with a suitable carbonyl compound in a Fischer indole synthesis. The choice of the carbonyl component will determine the substituent at the C2 position of the indole. For the synthesis of 4,6-dichloro-7-methyl-1H-indole itself (unsubstituted at C2 and C3), a reaction with pyruvic acid followed by decarboxylation, or with an acetaldehyde (B116499) equivalent, would be required.
An alternative pathway could involve the synthesis of a 4,6-dichloroindole followed by a directed methylation at the C7 position as described in section 2.3.2. However, the initial synthesis of 4,6-dichloroindole would still likely rely on a Fischer indole synthesis from 3,5-dichlorophenylhydrazine.
The following table outlines a potential synthetic pathway for 4,6-dichloro-7-methyl-1H-indole via the Fischer Indole Synthesis.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | Substituted Benzene | Multi-step (e.g., nitration, reduction, chlorination, methylation) | 3,5-dichloro-2-methylaniline |
| 2 | 3,5-dichloro-2-methylaniline | NaNO2, HCl; then SnCl2 | 3,5-dichloro-2-methylphenylhydrazine |
| 3 | 3,5-dichloro-2-methylphenylhydrazine | Carbonyl compound (e.g., pyruvic acid), acid catalyst (e.g., H2SO4, polyphosphoric acid) | 4,6-dichloro-7-methyl-1H-indole-2-carboxylic acid |
| 4 | 4,6-dichloro-7-methyl-1H-indole-2-carboxylic acid | Heat | 4,6-dichloro-7-methyl-1H-indole |
Chemical Reactivity and Functionalization of 4,6 Dichloro 7 Methyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Dichlorinated Indole (B1671886) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In indoles, the pyrrole (B145914) ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the benzene (B151609) ring.
The presence of two chlorine atoms on the benzene portion of the indole nucleus has a profound impact on its reactivity towards electrophiles. Chlorine atoms exert a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R).
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack. With two chlorine atoms at positions 4 and 6, this deactivating effect on the benzene ring is significant.
The primary site of electrophilic attack on an indole is the C3 position of the pyrrole ring. nih.gov The deactivation of the benzene ring by the two chlorine substituents further ensures that electrophilic substitution will preferentially occur on the five-membered pyrrole ring, which is activated by the nitrogen atom.
The regioselectivity of electrophilic aromatic substitution on 4,6-dichloro-7-methyl-1H-indole is controlled by the interplay of the directing effects of all substituents.
N-H group: The lone pair on the indole nitrogen strongly activates the pyrrole ring, with the highest electron density at the C3 position. This makes C3 the most favored site for electrophilic attack. nih.gov
Chlorine atoms (C4 and C6): These are deactivating, ortho-, para-directors. Their presence makes substitution on the benzene ring (at C5) highly unfavorable due to deactivation.
Methyl group (C7): This is a weakly activating, ortho-, para-directing group.
Considering these factors, electrophilic attack will overwhelmingly occur on the pyrrole ring. The C3 position is the most nucleophilic and sterically accessible site. If the C3 position were blocked, substitution would likely occur at the C2 position. Substitution on the benzene ring at the C5 position is sterically hindered and electronically disfavored by the two adjacent chlorine atoms.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4,6-Dichloro-7-methyl-3-nitro-1H-indole |
| Bromination | Br₂/FeBr₃ | 3-Bromo-4,6-dichloro-7-methyl-1H-indole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Acyl-4,6-dichloro-7-methyl-1H-indole |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the chlorinated benzene ring of 4,6-dichloro-7-methyl-1H-indole is a potential pathway for functionalization, although it typically requires harsh conditions or specific activation. The chlorine atoms could be displaced by strong nucleophiles. The electron-withdrawing nature of the indole's pyrrole ring can help stabilize the negative charge in the Meisenheimer complex intermediate, but this effect is modest. For SNAr to occur, strong nucleophiles (e.g., NaOMe, NaNH₂) and often high temperatures would likely be necessary. The relative reactivity of the C4-Cl versus the C6-Cl would depend on the specific reaction conditions and the ability to stabilize the intermediate.
Additionally, nucleophilic substitution can occur at the N-H position. The indole nitrogen can be deprotonated with a suitable base (like sodium hydride) to form an indolide anion, which is a potent nucleophile for reactions with alkyl halides (N-alkylation). youtube.com
Transformations Involving the 7-Methyl Group
The 7-methyl group provides another handle for introducing diverse functionality.
The methyl group can be oxidized to various functional groups. The specific product depends on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents can convert the methyl group to a formyl group (aldehyde).
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can fully oxidize the methyl group to a carboxylic acid, yielding 4,6-dichloro-1H-indole-7-carboxylic acid.
Selective Oxidation: Recent advances in catalysis have enabled more selective oxidations. For instance, Mn-based artificial enzymes have shown high selectivity for the oxidation of substituted indoles. acs.org
Direct functionalization of the C-H bonds of the methyl group is a modern and atom-economical approach.
Radical Halogenation: Free radical halogenating agents like N-bromosuccinimide (NBS), initiated by light or a radical initiator, can be used to introduce a halogen atom, forming 7-(halomethyl)-4,6-dichloro-1H-indole. This intermediate is a valuable precursor for further nucleophilic substitutions.
Metal-Catalyzed C-H Activation: Transition-metal catalysis offers powerful methods for site-selective C-H functionalization. researchgate.netrsc.org Palladium, rhodium, or iridium catalysts can be employed to activate the C-H bonds of the methyl group for coupling reactions, allowing the introduction of aryl, alkyl, or other functional groups. researchgate.netnih.gov Often, a directing group on the indole nitrogen is used to achieve high regioselectivity for the C7 position. researchgate.net
Table 2: Potential Functionalization Reactions of the 7-Methyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |
| Radical Bromination | NBS, AIBN/light | Bromomethyl (-CH₂Br) |
Derivatization at the Nitrogen (N1) Position
The nitrogen atom of the indole ring is a common site for functionalization, which can significantly alter the compound's electronic properties and biological activity. Derivatization at the N1 position of 4,6-dichloro-7-methyl-1H-indole can be achieved through various reactions, including alkylation, acylation, and arylation.
The N-H bond of indoles can be deprotonated with a suitable base to form an indolyl anion, which then acts as a nucleophile. The choice of base and reaction conditions is crucial to control the regioselectivity between N1 and C3 functionalization. For many indoles, N1-alkylation is kinetically favored, while C3-alkylation can also occur. acs.org Studies on related 2,3-disubstituted indoles have shown that solvent and catalyst choice can direct the alkylation to either the N1 or C6 position. umn.edu For instance, indium(III) catalysts have been employed to achieve regiodivergent alkylations. umn.edu
N-Acylation is a common strategy to introduce a carbonyl group at the indole nitrogen. This transformation can be accomplished using various acylating agents. A chemoselective N-acylation of indoles has been developed using thioesters as the acyl source in the presence of a base like cesium carbonate. beilstein-journals.orgnih.gov This method offers an alternative to the often harsh conditions required with acyl chlorides. nih.gov Additionally, N-acylated indoles can be synthesized via a catalytic process involving chiral isothiourea and carboxylic anhydrides, which is particularly useful for creating axially chiral indole derivatives. rsc.org While these methods have been applied to a range of indole substrates, specific examples with 4,6-dichloro-7-methyl-1H-indole are not explicitly detailed in the reviewed literature.
N-Arylation introduces an aromatic ring at the N1 position, a transformation often achieved through copper-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org These reactions typically involve the coupling of the indole with an aryl halide in the presence of a copper catalyst and a suitable ligand. researchgate.netorganic-chemistry.org
| Reaction Type | General Reagents and Conditions | Potential Products | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF) | N1-Alkyl-4,6-dichloro-7-methyl-1H-indole | acs.org |
| N-Acylation | Acyl chloride or Thioester, Base (e.g., Cs2CO3), Solvent (e.g., Xylene) | 1-Acyl-4,6-dichloro-7-methyl-1H-indole | beilstein-journals.orgnih.gov |
| N-Arylation | Aryl halide, Copper catalyst (e.g., CuI), Ligand, Base | 1-Aryl-4,6-dichloro-7-methyl-1H-indole | researchgate.netorganic-chemistry.org |
Cycloaddition and Rearrangement Reactions
The indole scaffold can participate in cycloaddition reactions, acting as either a diene or a dienophile, leading to the formation of complex polycyclic structures. The dienophilic or dienic character of the indole ring is influenced by its substituents.
Diels-Alder Reactions: The benzene portion of the indole ring can act as a diene in Diels-Alder reactions, particularly in the form of indolynes. The generation of 4,5-, 5,6-, and 6,7-indolynes from corresponding dihaloindoles allows for [4+2] cycloadditions with various dienophiles. nih.gov The regioselectivity of these reactions is highly dependent on the position of the "yne" triple bond. nih.gov For instance, cycloadditions involving 6,7-indolynes have shown high regioselectivity. nih.gov Given the substitution pattern of 4,6-dichloro-7-methyl-1H-indole, the formation of a 4,5- or 5,6-indolyne intermediate could be envisioned, which would then undergo cycloaddition. However, specific studies on the Diels-Alder reactions of this particular dichloro-methyl-indole are not available. The pyrrole ring of indole derivatives, particularly vinylindoles, can also act as a diene. nih.govresearchgate.netnih.gov
Rearrangement Reactions: Indole derivatives can undergo various rearrangement reactions, often triggered by acid or other catalysts. A notable example is the acid-catalyzed rearrangement of indole dimers. umn.edu The specific substitution pattern of 4,6-dichloro-7-methyl-1H-indole, with its halogen and methyl groups, may influence the stability of intermediates and the pathways of potential rearrangement reactions.
| Reaction Type | General Reactants | Key Features | Reference |
| Diels-Alder (as indolyne) | Dihaloindole precursor, Strong base, Dienophile | Formation of polycyclic indole derivatives; Regioselectivity dependent on indolyne isomer | nih.gov |
| Diels-Alder (as vinylindole) | Vinylindole derivative, Dienophile | Construction of carbazole (B46965) and other fused systems | nih.govresearchgate.netnih.gov |
| Dimer Rearrangement | Indole dimer, Acid catalyst | Intramolecular rearrangement to form new C-C bonds | umn.edu |
Studies on Dimerization and Oligomerization Phenomena
The self-association of indole molecules to form dimers and higher-order oligomers is a known phenomenon, often occurring under acidic conditions or through oxidative pathways.
Acid-Catalyzed Dimerization: Protic acids can catalyze the dimerization of indoles, typically leading to the formation of a C2-C3' linked indolinyl-indole structure. organic-chemistry.org The specific substitution on the indole ring influences the rate and outcome of this process.
Oxidative Dimerization: Transition metal catalysts, such as palladium, can facilitate the oxidative C-H/C-H coupling of indoles to form symmetrical 3,3'-biindoles. nih.gov This reaction provides a direct method for the synthesis of these important structural motifs.
Oligomerization with Thiols: In the presence of strong acids like trifluoroacetic acid, indole derivatives can undergo oligomerization with the incorporation of thiols. nih.gov It has been noted that halogenated indoles exhibit lower reactivity in these reactions compared to indoles with electron-withdrawing groups like carbonyl or nitrile. nih.gov The oligomerization of N-tosylindole in the presence of aluminum chloride has also been reported, leading to both pyrrole-pyrrole and pyrrole-benzene linked oligomers. nih.gov
| Process | General Conditions | Typical Products | Key Observations/References |
| Acid-Catalyzed Dimerization | Protic acid (e.g., TFA) | 2,3'-Biindoline derivatives | organic-chemistry.org |
| Oxidative Dimerization | Pd catalyst, Oxidant | 3,3'-Biindole derivatives | nih.gov |
| Oligomerization with Thiols | Strong acid, Thiol | Thiol-incorporated indole oligomers | Halogenated indoles are less reactive. nih.gov |
| Lewis Acid-Induced Oligomerization | Lewis acid (e.g., AlCl3) | Dimers and trimers with varied linkages | Studied with N-tosylindole. nih.gov |
Applications of 4,6 Dichloro 7 Methyl 1h Indole in Advanced Organic Synthesis
Role as a Privileged Scaffold and Building Block for Complex Molecules
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The indole (B1671886) ring system is a classic example of such a scaffold, forming the core of essential amino acids like tryptophan and a multitude of alkaloids with potent biological activities. rsc.org The 4,6-dichloro-7-methyl-1H-indole derivative leverages this inherent biological relevance and enhances its utility through its specific substitution pattern.
The chlorine atoms at the 4- and 6-positions modify the electron density of the indole ring, influencing its reactivity in substitution reactions and providing metabolic stability. The methyl group at the 7-position introduces a steric element that can direct the regioselectivity of further chemical transformations. This unique combination of features makes 4,6-dichloro-7-methyl-1H-indole an ideal starting point for constructing elaborate molecules. Chemists can utilize the indole nitrogen, the C2 and C3 positions of the pyrrole (B145914) ring, and the substituted benzene (B151609) ring as handles for building molecular complexity. For instance, it can serve as the foundation for synthesizing analogs of naturally occurring compounds like the trikentrins or herbindoles, where precise control over substitution is crucial for achieving desired biological function. rsc.org
Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating the 4,6-Dichloro-7-Methyl-1H-Indole Moiety
The construction of polycyclic and fused heterocyclic systems is a central theme in medicinal chemistry and materials science. The 4,6-dichloro-7-methyl-1H-indole moiety is an excellent substrate for creating these complex architectures due to the reactivity of both its pyrrole and benzene rings.
A variety of synthetic strategies can be employed to build additional rings onto this indole core:
Intramolecular Cyclizations: Functional groups can be introduced onto the indole, which then react intramolecularly to form a new ring. For example, an intramolecular Friedel-Crafts acylation can be used to fuse a new carbocyclic ring onto the benzene portion of the indole. nih.gov
Cycloaddition Reactions: The indole ring can participate as a component in cycloaddition reactions. For instance, [4+2] cycloadditions can be used to construct six-membered rings fused to the indole nucleus, leading to carbazole-type structures. nih.gov
Annulation via C-H Activation: Modern transition-metal-catalyzed reactions can activate C-H bonds at various positions on the indole scaffold. This allows for the direct annulation of rings, a highly atom-economical approach to building polycyclic systems. nih.gov For example, a rhodium-catalyzed benzannulation could be envisioned to construct a benzo-fused product. nih.gov
Domino Reactions: A sequence of reactions can be designed to occur in one pot, rapidly building complexity. For example, the indole could react with arylglyoxals and enamines in a domino sequence to produce complex biindole structures, demonstrating the formation of multiple C-C bonds and a new heterocyclic ring in a single process. rsc.org
These methods enable the synthesis of diverse fused systems, such as pyrrolo[2,3-a]carbazoles or indeno[1,2-b]indoles, which are classes of compounds known to possess interesting biological activities, including kinase inhibition. nih.gov
Development of Combinatorial Libraries of Indole Derivatives
Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis of a large number of related compounds (a "library") for biological screening. The 4,6-dichloro-7-methyl-1H-indole scaffold is well-suited for this approach, serving as the constant core upon which diverse chemical appendages can be attached.
A general strategy involves using the indole as a starting material and performing reactions at its reactive sites, particularly the C2 and C3 positions. For example, a library of 2-acyl-3-amino-indole derivatives could be generated. nih.gov In this scenario, the 4,6-dichloro-7-methyl-1H-indole core would be maintained across all library members, while different acyl groups (R1) and various substituents on the amino group (R2, R3) would be systematically varied. This approach allows for the exploration of the structure-activity relationship (SAR) around a fixed, privileged core. The products can be purified using techniques like reversed-phase column chromatography to yield multi-milligram quantities of each unique compound for screening. nih.gov
Table 1: Illustrative Combinatorial Library Based on the 4,6-Dichloro-7-Methyl-1H-Indole Scaffold
| Scaffold | R1 (Acyl Group) | R2 (Amine Substituent) | R3 (Amine Substituent) | Resulting Compound Class |
| 4,6-dichloro-7-methyl-1H-indole | Acetyl | Hydrogen | Phenyl | 3-Anilino-2-acetyl-4,6-dichloro-7-methyl-1H-indole |
| 4,6-dichloro-7-methyl-1H-indole | Benzoyl | Hydrogen | Cyclohexyl | 3-(Cyclohexylamino)-2-benzoyl-4,6-dichloro-7-methyl-1H-indole |
| 4,6-dichloro-7-methyl-1H-indole | Propionyl | Methyl | Benzyl | 3-(N-Benzyl-N-methylamino)-4,6-dichloro-7-methyl-2-propionyl-1H-indole |
| 4,6-dichloro-7-methyl-1H-indole | Acetyl | Hydrogen | Pyridyl | 2-Acetyl-4,6-dichloro-7-methyl-3-(pyridin-2-ylamino)-1H-indole |
This table is a hypothetical representation of how a combinatorial library could be designed.
Contributions to Methodological Development for C-C and C-Heteroatom Bond Formation
The unique electronic properties of 4,6-dichloro-7-methyl-1H-indole make it a valuable tool for developing and refining synthetic methodologies for carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation. The electron-withdrawing nature of the two chlorine atoms deactivates the benzene ring towards traditional electrophilic substitution but can enhance reactivity in other transformations, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Key reactions where this scaffold can play a developmental role include:
Palladium-Catalyzed Cross-Coupling: The chlorine atoms can serve as leaving groups in reactions like Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the selective formation of C-C, C-N, or C-O bonds at the 4- and 6-positions. The differential reactivity of these positions could also be exploited for sequential functionalization. A Stille cross-coupling has been used on a brominated indole to install a side chain, a strategy applicable here. rsc.org
C-H Activation/Functionalization: The indole core contains several C-H bonds that can be targeted for direct functionalization. Developing methods that can selectively activate a specific C-H bond (e.g., at C2, C3, or C5) in the presence of the chloro and methyl substituents is a significant challenge. Success in this area, for instance through palladium-catalyzed C-H arylation, would represent a major advance in synthetic efficiency. nih.gov
Fischer Indole Synthesis: While this method is used to form the indole ring itself, using precursors that lead to the 4,6-dichloro-7-methyl substitution pattern helps to define the scope and limitations of this classic reaction under various conditions (e.g., using different acid catalysts or solvents). nih.gov
Table 2: Key Bond-Forming Reactions Utilizing the Indole Core
| Reaction Type | Bond Formed | Typical Reaction Site | Significance |
| Stille Cross-Coupling rsc.org | C-C | C4, C6 (from C-Cl) | Forms new carbon-carbon bonds, adding complex side chains. |
| Buchwald-Hartwig Amination | C-N | C4, C6 (from C-Cl) | Forms carbon-nitrogen bonds, introducing amine functionalities. |
| C-H Arylation nih.gov | C-C | C2, C3, C5 | Highly atom-economical method for creating biaryl linkages without pre-functionalization. |
| Mannich Reaction nih.gov | C-C | C3 | Introduces aminomethyl groups, which are valuable synthetic intermediates. |
| Friedel-Crafts Acylation nih.gov | C-C | C3, C5 | Attaches ketone functionalities, which can be further elaborated. |
By serving as a testbed for these and other reactions, 4,6-dichloro-7-methyl-1H-indole contributes to the broader toolkit of synthetic organic chemistry.
Spectroscopic Characterization and Structural Elucidation of 4,6 Dichloro 7 Methyl 1h Indole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 4,6-dichloro-7-methyl-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected signals would include a broad singlet for the N-H proton of the indole (B1671886) ring, distinct aromatic protons, and a sharp singlet for the methyl group protons. The precise chemical shifts (δ) and coupling constants (J) would be influenced by the electron-withdrawing effects of the two chlorine atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spectrum would show nine distinct signals corresponding to the nine carbon atoms of the 4,6-dichloro-7-methyl-1H-indole framework. The carbons attached to the chlorine atoms (C4 and C6) and the nitrogen atom would exhibit characteristic chemical shifts. The general instrumentation for such analyses involves high-field spectrometers, such as a 400 or 500 MHz instrument. researchgate.net
2D NMR Techniques: To definitively assign the complex spectral data, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment would establish the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic and pyrrole (B145914) rings.
HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the assignment of protonated carbons.
A hypothetical data table for the NMR assignments is presented below, based on the analysis of similar indole structures.
Table 1: Hypothetical NMR Data for 4,6-Dichloro-7-Methyl-1H-Indole
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|
| 1 (N-H) | ~8.5 (br s) | - | C2, C7a |
| 2 (C-H) | ~7.3 (t) | ~125.0 | C3, C3a, C7a |
| 3 (C-H) | ~6.6 (t) | ~103.0 | C2, C3a, C4 |
| 3a | - | ~128.0 | - |
| 4 | - | ~120.0 | - |
| 5 (C-H) | ~7.1 (s) | ~122.0 | C3a, C4, C6, C7 |
| 6 | - | ~126.0 | - |
| 7 | - | ~118.0 | - |
| 7a | - | ~135.0 | - |
High-Resolution Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 4,6-dichloro-7-methyl-1H-indole (C₉H₇Cl₂N), HRMS would be used to confirm its molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used. researchgate.net The instrument would detect the mass of the protonated molecule, [M+H]⁺. The high resolution of the measurement allows for a mass determination with enough accuracy (typically to four or five decimal places) to distinguish the target formula from other possible combinations of atoms that might have the same nominal mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum, providing definitive evidence for the presence of two chlorine atoms in the molecule.
Table 2: Expected HRMS Data for 4,6-Dichloro-7-Methyl-1H-Indole
| Formula | Ion Type | Calculated Mass (m/z) |
|---|---|---|
| C₉H₇³⁵Cl₂N | [M+H]⁺ | 200.0035 |
| C₉H₇³⁵Cl³⁷ClN | [M+H]⁺ | 202.0006 |
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation.
For 4,6-dichloro-7-methyl-1H-indole, the FT-IR spectrum would be expected to show characteristic absorption bands. These would include a sharp peak for the N-H stretch of the indole ring (around 3400 cm⁻¹), C-H stretching vibrations for the aromatic and methyl groups (around 3100-2900 cm⁻¹), C=C stretching vibrations for the aromatic system (around 1600-1450 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region (typically below 800 cm⁻¹). Analysis of these bands confirms the presence of the key functional groups. Such spectra are often recorded using an Attenuated Total Reflectance (ATR) accessory on an FT-IR instrument. researchgate.net
Table 3: Expected FT-IR Absorption Bands for 4,6-Dichloro-7-Methyl-1H-Indole
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Indole N-H | ~3400 |
| Aromatic C-H Stretch | Ar-H | ~3100-3000 |
| Aliphatic C-H Stretch | Methyl C-H | ~2950-2850 |
| C=C Stretch | Aromatic Ring | ~1600, ~1470 |
| C-N Stretch | Indole C-N | ~1350-1250 |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
If a suitable single crystal of 4,6-dichloro-7-methyl-1H-indole can be grown, X-ray crystallography provides the most definitive structural information in the solid state. This technique can precisely determine the three-dimensional arrangement of atoms, bond lengths, and bond angles. The resulting crystal structure would confirm the planarity of the indole ring system and show the precise positions of the chloro and methyl substituents.
The analysis would provide key crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). While no published crystal structure for this specific compound was found, the data would be presented in a standardized format as shown hypothetically below.
Table 4: Hypothetical X-ray Crystallography Data for 4,6-Dichloro-7-Methyl-1H-Indole
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.2 |
| c (Å) | ~15.1 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~760 |
Theoretical and Computational Chemistry Studies of 4,6 Dichloro 7 Methyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of molecular systems. These methods allow for the detailed examination of a molecule's electronic structure and the prediction of its chemical behavior.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 4,6-dichloro-7-methyl-1H-indole, methods like DFT and ab initio calculations are employed to find the minimum energy conformation. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to locate the most stable arrangement of atoms.
The indole (B1671886) ring itself is largely planar, but the substituents—two chlorine atoms and a methyl group—can influence the fine details of its geometry. Conformational analysis would explore any potential rotational isomers, although for this relatively rigid structure, a single, dominant low-energy conformation is expected. The results of such a calculation would provide precise data on the molecule's structural parameters.
Table 1: Illustrative Optimized Geometrical Parameters for 4,6-Dichloro-7-Methyl-1H-Indole (Calculated using DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C4-Cl | 1.74 | ||
| C6-Cl | 1.73 | ||
| C7-C8 (Methyl C) | 1.51 | ||
| N1-H | 1.01 | ||
| C2-C3 | 1.38 | ||
| C3a-C7a | 1.40 | ||
| C3-C3a-C4 | 133.5 | ||
| C5-C6-C7 | 120.1 | ||
| C6-C7-C7a | 119.8 | ||
| Cl-C4-C5-C6 | |||
| H-N1-C2-C3 |
Electronic Structure Analysis
Understanding the electronic structure of 4,6-dichloro-7-methyl-1H-indole is crucial for predicting its reactivity. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, suggesting reactivity towards nucleophiles. youtube.com
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. muni.cz A large HOMO-LUMO gap implies high stability, while a smaller gap suggests greater reactivity. muni.cz For substituted indoles, the nature and position of the substituents can significantly modulate these frontier orbital energies. rsc.org The electron-withdrawing chlorine atoms on the benzene (B151609) ring portion of 4,6-dichloro-7-methyl-1H-indole would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the area around the nitrogen atom would likely show a region of negative potential, while the hydrogen on the nitrogen and the regions influenced by the electron-withdrawing chlorine atoms would exhibit positive potential. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.
Table 2: Illustrative Electronic Properties of 4,6-Dichloro-7-Methyl-1H-Indole (Calculated using DFT)
| Property | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: This data is illustrative, based on typical values for halogenated indoles found in computational chemistry literature. muni.czrsc.org Specific values for 4,6-dichloro-7-methyl-1H-indole would require dedicated calculations.
Vibrational Frequency Calculations and Simulated Spectroscopic Data
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating these frequencies, a theoretical IR spectrum can be generated. Comparing this simulated spectrum with an experimentally obtained spectrum can aid in the structural confirmation of the synthesized compound. Discrepancies between the calculated and experimental spectra can often be reconciled by applying a scaling factor to the computed frequencies to account for approximations in the theoretical model and the anharmonicity of real vibrations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For indole derivatives, this can include studying their synthesis or their subsequent reactions. For instance, in syntheses of substituted indoles, DFT calculations can be used to model the energies of reactants, transition states, and products for proposed reaction pathways. nih.govresearchgate.net This allows for the determination of the most likely reaction mechanism by identifying the path with the lowest activation energy barriers. nih.govresearchgate.net
For 4,6-dichloro-7-methyl-1H-indole, computational studies could be employed to understand its behavior in various chemical transformations. For example, the influence of the chloro and methyl substituents on the regioselectivity of electrophilic substitution reactions at the C2 or C3 positions of the indole ring could be computationally explored.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Analogous Structures
While specific QSAR studies on 4,6-dichloro-7-methyl-1H-indole are not available, the methodologies of QSAR and CoMFA are highly relevant for understanding the biological potential of this compound by studying its analogs. researchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
CoMFA is a 3D-QSAR technique that aligns a set of molecules and calculates their steric and electrostatic fields. nih.govresearchgate.net These fields are then correlated with the biological activities of the molecules to generate a 3D map that indicates which regions of space are favorable or unfavorable for activity. For a series of indole derivatives with known biological activity, a CoMFA model could be developed. The model could then be used to predict the activity of 4,6-dichloro-7-methyl-1H-indole, providing guidance for its potential applications and for the design of new, more potent analogs. frontiersin.orgnih.gov The steric bulk of the chlorine atoms and the methyl group, as well as their electronic influence, would be key descriptors in such a model.
Predictive Modeling of Reactivity and Stability
Predictive modeling, which combines quantum mechanics with machine learning, can be used to forecast the reactivity and stability of molecules. nih.govresearchgate.net By training models on large datasets of known chemical reactions and stability data, it is possible to predict these properties for new or uncharacterized compounds like 4,6-dichloro-7-methyl-1H-indole.
Future Research Directions and Methodological Innovations
Design and Development of Highly Efficient and Sustainable Synthetic Routes for Substituted Dichloroindoles
The development of efficient and environmentally benign methods for synthesizing substituted indoles is a continuous effort in organic chemistry. For 4,6-dichloro-7-methyl-1H-indole and its analogs, future research will likely focus on improving existing synthetic strategies and developing novel, sustainable routes.
Classical indole (B1671886) syntheses, such as the Fischer, Bischler, and Madelung methods, often require harsh reaction conditions and can have limited functional group tolerance. Modern synthetic chemistry has moved towards transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and greater substrate scope. Palladium-, copper-, and rhodium-catalyzed reactions have been instrumental in the synthesis of a wide array of functionalized indoles. acs.orgacs.org Future work on dichloroindoles could explore the optimization of these catalytic systems, for instance, by developing more active and stable catalysts or by using more readily available and less toxic metal catalysts like iron.
A significant future direction lies in the adoption of "green" chemistry principles. This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. Solvent-free reaction conditions or the use of environmentally friendly solvents like water are also key areas of development. nih.gov The exploration of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, offers an atom-economical and efficient approach to constructing substituted indoles. copernicus.org For 4,6-dichloro-7-methyl-1H-indole, developing a one-pot synthesis from simple, commercially available starting materials would be a significant advancement.
| Synthetic Approach | Key Features & Future Directions for Dichloroindoles |
| Transition-Metal Catalysis | Development of more efficient and selective catalysts (e.g., based on Pd, Cu, Fe). Exploration of novel cross-coupling partners to introduce diverse functionalities onto the dichloroindole core. |
| Green Chemistry Methods | Increased use of microwave irradiation and ultrasound to accelerate reactions and improve energy efficiency. Development of syntheses in aqueous media or under solvent-free conditions. |
| Multicomponent Reactions | Design of novel one-pot syntheses for rapid access to complex dichloroindole derivatives from simple precursors. |
| Flow Chemistry | Implementation of continuous flow processes for safer, more scalable, and reproducible synthesis of 4,6-dichloro-7-methyl-1H-indole and its analogs. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The electronic properties of the indole ring are significantly influenced by its substituents. The two electron-withdrawing chlorine atoms in 4,6-dichloro-7-methyl-1H-indole are expected to decrease the electron density of the benzene (B151609) ring and influence the reactivity of the pyrrole (B145914) moiety. Future research should focus on exploring the unique reactivity patterns of this and other dichloroindoles.
A major area of interest is the direct C-H functionalization of the indole core. This powerful strategy allows for the introduction of new functional groups without the need for pre-functionalized starting materials. copernicus.org For 4,6-dichloro-7-methyl-1H-indole, investigating the regioselectivity of C-H activation at the C2, C3, and C5/C7 positions would be crucial. The directing effects of the existing chloro and methyl substituents will play a key role in determining the outcome of these reactions.
Furthermore, the development of novel catalytic transformations for the functionalization of the dichloroindole scaffold is a promising avenue. This could involve the use of photoredox catalysis to enable previously inaccessible transformations under mild conditions. The exploration of enzymatic catalysis could also lead to highly selective and environmentally friendly methods for modifying the 4,6-dichloro-7-methyl-1H-indole structure. Understanding how the chlorine atoms influence the binding and reactivity within an enzyme's active site would be a key aspect of this research.
| Transformation Type | Potential Research Focus for 4,6-dichloro-7-methyl-1H-indole |
| C-H Functionalization | Investigating the regioselectivity of direct C-H arylation, alkylation, and amination reactions on the dichloroindole core. |
| Photoredox Catalysis | Utilizing visible light to drive novel bond formations and functionalizations under mild conditions. |
| Biocatalysis | Employing enzymes for highly selective and sustainable modifications of the dichloroindole scaffold. |
| Cross-Coupling Reactions | Using the chlorine atoms as handles for further functionalization via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. |
Rational Design of New Indole-Based Scaffolds with Tunable Properties
The rational design of new molecules with specific, predictable properties is a cornerstone of modern drug discovery and materials science. For 4,6-dichloro-7-methyl-1H-indole, future research will involve using it as a building block to create new indole-based scaffolds with tunable electronic, photophysical, and biological properties.
Structure-activity relationship (SAR) studies are crucial in this context. By systematically modifying the substituents on the dichloroindole core and evaluating the resulting changes in activity, researchers can develop a deeper understanding of how the molecule's structure relates to its function. copernicus.orgacs.org For example, the introduction of different functional groups at the N1, C2, C3, or C5/C7 positions could modulate the compound's biological activity or its properties as a material. The presence of halogen atoms is known to significantly impact the pharmacokinetic properties of drug candidates, and understanding these effects for dichloroindoles is a key research area. acs.org
Computational modeling plays an increasingly important role in the rational design process. nih.govutas.edu.au Quantum mechanical calculations can predict the electronic properties, reactivity, and spectral characteristics of new dichloroindole derivatives, guiding synthetic efforts towards the most promising candidates. For instance, computational methods can be used to design novel fluorescent indole analogs with tailored absorption and emission wavelengths. nih.govutas.edu.au
| Design Strategy | Application to Dichloroindole Scaffolds |
| Structure-Activity Relationship (SAR) | Systematic modification of the 4,6-dichloro-7-methyl-1H-indole scaffold to understand the influence of substituents on biological activity and physicochemical properties. copernicus.orgacs.org |
| Bioisosteric Replacement | Replacing the chlorine or methyl groups with other functional groups of similar size and electronic properties to fine-tune the molecule's characteristics. |
| Computational Modeling | Utilizing quantum chemistry to predict the properties of new derivatives and guide the design of molecules with desired functionalities. nih.govutas.edu.au |
| Scaffold Hopping | Using the dichloroindole core as a starting point to design entirely new heterocyclic systems with potentially improved properties. |
Integration of Advanced Spectroscopic and In Silico Characterization Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. Future research on 4,6-dichloro-7-methyl-1H-indole will benefit greatly from the integration of advanced spectroscopic techniques and in silico computational methods.
Detailed mechanistic studies of the synthesis and functionalization of dichloroindoles can be carried out using a combination of experimental and computational tools. In situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can provide real-time information about the formation of intermediates and byproducts during a reaction.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways. acs.orgdntb.gov.ua DFT calculations can be used to model transition states, calculate activation energies, and predict the regioselectivity of reactions involving dichloroindoles. acs.org This information can provide a detailed, atomistic-level understanding of the reaction mechanism, which is often difficult to obtain through experimental methods alone. The combination of experimental and computational approaches provides a powerful synergy for unraveling complex reaction mechanisms. mdpi.com
| Technique | Application in Dichloroindole Research |
| Advanced NMR Spectroscopy | In-depth structural elucidation of new derivatives and real-time monitoring of reaction kinetics. |
| Mass Spectrometry | Precise mass determination and fragmentation analysis to identify reaction products and intermediates. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of crystalline derivatives, providing insights into intermolecular interactions. mdpi.com |
| In Silico (DFT) Calculations | Modeling reaction pathways, predicting reactivity and selectivity, and understanding the electronic structure of dichloroindoles. acs.orgdntb.gov.ua |
| Combined Experimental & Computational Studies | Synergistic approach to gain a comprehensive understanding of reaction mechanisms and catalyst behavior. mdpi.com |
Q & A
Basic: What synthetic strategies are optimal for preparing 4,6-dichloro-7-methyl-1H-indole with high purity?
Answer:
Key steps include halogenation and alkylation under controlled conditions. For example, chlorination of the indole core can be achieved using POCl₃ or N-chlorosuccinimide (NCS) in anhydrous solvents like DMF or DCM. Methylation at the 7-position may require alkylating agents (e.g., methyl iodide) with a strong base (e.g., NaH or KOtBu) in THF or toluene . Post-reaction purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization is critical. Monitor purity using TLC and confirm via ¹H/¹³C NMR and HRMS .
Basic: How can researchers validate the structural integrity of 4,6-dichloro-7-methyl-1H-indole?
Answer:
Use a multi-technique approach:
- NMR spectroscopy: Confirm substitution patterns via chemical shifts (e.g., downfield shifts for Cl substituents in ¹H NMR) and coupling constants .
- X-ray crystallography: Resolve ambiguities in regiochemistry or steric effects using SHELX programs for structure refinement .
- Mass spectrometry: Validate molecular weight via HRMS (FAB or ESI) with <5 ppm error .
Advanced: How do electronic effects from chlorine substituents influence the reactivity of 4,6-dichloro-7-methyl-1H-indole in cross-coupling reactions?
Answer:
Cl substituents act as electron-withdrawing groups, deactivating the indole ring and directing electrophilic attacks to specific positions. For Suzuki-Miyaura couplings, the 4- and 6-Cl groups may sterically hinder Pd catalysts, requiring bulky ligands (e.g., SPhos) or elevated temperatures. Contrast this with unsubstituted indoles, where reactivity is higher but regioselectivity is harder to control. Experimental data should be cross-validated with DFT calculations to map electron density distributions .
Advanced: How should researchers address contradictions in reported biological activity data for halogenated indoles?
Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentrations) or impurities. To resolve discrepancies:
- Reproduce assays: Use standardized protocols (e.g., NIH/EPA guidelines) and validate compound purity via HPLC (>95%) .
- Control experiments: Test intermediates or degradation products (e.g., via accelerated stability studies) to rule out artifacts.
- Meta-analysis: Compare data across studies using systematic reviews (e.g., PRISMA frameworks) to identify confounding variables .
Basic: What analytical techniques are critical for quantifying 4,6-dichloro-7-methyl-1H-indole in complex matrices?
Answer:
- HPLC-UV/Vis: Use C18 columns with mobile phases like MeCN/H₂O (0.1% TFA) for baseline separation. Calibrate with a certified reference standard.
- LC-MS/MS: Enhances sensitivity for trace analysis (LOD < 0.1 ng/mL) in biological samples. Monitor fragmentation patterns specific to the dichloro-methyl indole core .
Advanced: How can crystallographic data for 4,6-dichloro-7-methyl-1H-indole derivatives improve SAR studies?
Answer:
X-ray structures reveal bond angles, torsion angles, and packing interactions that influence binding affinity. For example:
- Hydrogen bonding: Cl substituents may form halogen bonds with target proteins.
- Steric maps: Methyl groups at the 7-position can block undesired interactions.
Use SHELXL for refinement and Mercury (CCDC) for visualizing intermolecular forces . Compare crystallographic data with docking simulations (e.g., AutoDock Vina) to validate SAR models.
Advanced: What methodological pitfalls arise when studying the photostability of 4,6-dichloro-7-methyl-1H-indole?
Answer:
- Light source variability: UV vs. visible light may induce different degradation pathways. Use calibrated lamps and actinometry.
- Solvent effects: Polar solvents (e.g., MeOH) can accelerate photodegradation via radical mechanisms. Monitor via LC-MS and ESR spectroscopy.
- Data normalization: Account for inner-filter effects in fluorescence assays .
Basic: What safety protocols are essential when handling 4,6-dichloro-7-methyl-1H-indole?
Answer:
- PPE: Gloves (nitrile), lab coats, and goggles.
- Ventilation: Use fume hoods for reactions involving volatile chlorinated solvents.
- Waste disposal: Neutralize halogenated byproducts with NaHCO₃ before disposal .
Advanced: How can computational modeling predict the metabolic pathways of 4,6-dichloro-7-methyl-1H-indole?
Answer:
- ADME prediction: Use tools like SwissADME to identify potential cytochrome P450 oxidation sites (e.g., N-methyl groups).
- MD simulations: Model interactions with CYP3A4 or CYP2D6 enzymes to predict metabolite formation. Cross-validate with in vitro microsomal assays .
Advanced: What strategies resolve low yields in N-functionalization reactions of 4,6-dichloro-7-methyl-1H-indole?
Answer:
- Catalyst screening: Test Pd/Cu systems for Buchwald-Hartwig aminations or Ullmann couplings.
- Solvent optimization: Switch from polar aprotic (DMF) to nonpolar solvents (toluene) to reduce side reactions.
- Protecting groups: Temporarily block reactive sites (e.g., NH with Boc groups) to improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
